molecular formula C13H16N2O4 B014713 AFMK CAS No. 52450-38-1

AFMK

Cat. No.: B014713
CAS No.: 52450-38-1
M. Wt: 264.28 g/mol
InChI Key: JYWNYMJKURVPFH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

AFMK, also known as N-Acetyl-N-formyl-5-methoxykynurenamine, is a metabolite of melatonin . It has been identified in the brain of rats and is known to have antioxidant and free radical scavenging activities . It is also known to inhibit LPS-mediated production of TNFα and IL-8 in neutrophils .

Mode of Action

This compound exhibits potent antioxidant properties, exceeding those of its direct precursor N1-acetyl-N2-formyl-5-methoxykynurenamine (this compound) and its analog N1-acetylkynuramine (AK) . It has been shown to scavenge hydroxyl radicals . In the absence of catalysts, it is a poor scavenger of superoxide anions .

Biochemical Pathways

This compound is a product of melatonin metabolization in the brain . It results from the oxidative cleavage of the pyrrole ring during melatonin oxidation by myeloperoxidase (MPO), a superoxide anion (O)-dependent reaction . It is also expected to be formed from oxidation catalyzed by the unspecific enzyme indoleamine-2,3-dioxygenase (IDO), found in a variety of cells .

Pharmacokinetics

It is known that this compound is a metabolite of melatonin, which is widely distributed in eukaryotes and is closely linked to circadian rhythms in mammals .

Result of Action

This compound has been shown to have antioxidant and free radical scavenging activities . It is also known to inhibit LPS-mediated production of TNFα and IL-8 in neutrophils . In an oxidative protein destruction assay based on peroxyl radical formation, this compound proved to be highly protective . No pro-oxidant properties of this compound were detected in a sensitive biological test system based on light emission by the bioluminescent dinoflagellate Lingulodinium polyedrum .

Action Environment

It is known that melatonin, the precursor of this compound, is closely linked to circadian rhythms in mammals . Therefore, it is possible that the action, efficacy, and stability of this compound may be influenced by environmental factors such as light and dark cycles.

Biochemical Analysis

Biochemical Properties

N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of melatonin, a process that requires elevated concentrations of melatonin . The generation of N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide occurs via the deformylation of AFMK . These compounds are major melatonin metabolites in detoxifying reactive oxygen species (ROS) and reducing oxidative stress .

Cellular Effects

N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide has significant effects on various types of cells and cellular processes. For instance, it has been shown to have antiproliferative effects in HaCaT and SKMEL-188 cells (nonpigmented and pigmented) . It also inhibits the growth of normal melanocytes but has no significant effect on melanogenesis or cell morphology . These findings indicate that the antiproliferative effects of N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide are not related to melanin pigmentation .

Molecular Mechanism

The molecular mechanism of action of N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide involves its antioxidant and free radical scavenging activities . It plays a role in upregulation of antioxidant and downregulation of prooxidant enzymes . Moreover, N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide prevents excessive radical generation by antiexcitatory and anti-inflammatory actions .

Temporal Effects in Laboratory Settings

It has been shown that N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide exhibits antioxidant properties, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide vary with different dosages in animal models. For instance, it has been shown to attenuate X-ray-induced oxidative damage to DNA, proteins, and lipids in mice .

Metabolic Pathways

N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide is involved in the metabolism of melatonin, a process that involves various enzymes and cofactors . It is produced from melatonin through the kynuric pathway .

Transport and Distribution

Due to its small size and amphiphilic nature, it is expected to be able to enter any body fluid, cell, or cell compartment .

Subcellular Localization

Given its role in various cellular processes and its antioxidant properties, it is likely to be found in various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicuculline can be synthesized through various chemical reactions. One common method involves the use of chloroform, benzene, and ethyl acetate as solvents. It is sparingly soluble in alcohol and ether but can be converted to a water-soluble methiodide form . The synthetic process requires careful control of reaction conditions to ensure the stability of the compound, as it is extremely unstable at physiological pH .

Industrial Production Methods: Industrial production of bicuculline involves the extraction of the compound from plant sources such as Dicentra cucullaria and Corydalis species. The extraction process includes the use of solvents like chloroform and benzene, followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Bicuculline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly sensitive to light and can degrade under physiological conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving bicuculline include chloroform, benzene, ethyl acetate, and methiodide. The reactions are typically carried out under controlled conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions involving bicuculline include its methiodide form, which is water-soluble and more stable under physiological conditions .

Comparison with Similar Compounds

  • Picrotoxin
  • Hydrastine

Bicuculline’s unique properties make it a valuable tool in scientific research, particularly in the study of epilepsy and gamma-aminobutyric acid receptor function.

Properties

IUPAC Name

N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9(17)14-6-5-13(18)11-7-10(19-2)3-4-12(11)15-8-16/h3-4,7-8H,5-6H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWNYMJKURVPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200451
Record name N-(3-(2-(Formylamino)-5-methoxyphenyl)-3-oxopropyl)-Acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetyl-N-formyl-5-methoxykynurenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52450-38-1
Record name N1-Acetyl-N2-formyl-5-methoxykynuramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52450-38-1
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Record name N-Acetyl-N-formyl-5-methoxykynurenamine
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Record name N-(3-(2-(Formylamino)-5-methoxyphenyl)-3-oxopropyl)-Acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[2-(Formylamino)-5-methoxyphenyl]-3-oxopropyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name N1-ACETYL-N2-FORMYL-5-METHOXYKYNURAMINE
Source FDA Global Substance Registration System (GSRS)
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Record name Acetyl-N-formyl-5-methoxykynurenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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